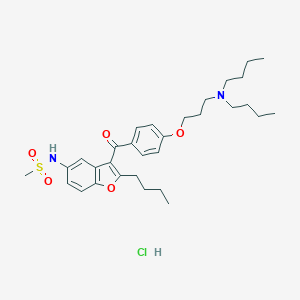

Dronedarone Hydrochloride

説明

特性

IUPAC Name |

N-[2-butyl-3-[4-[3-(dibutylamino)propoxy]benzoyl]-1-benzofuran-5-yl]methanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H44N2O5S.ClH/c1-5-8-12-29-30(27-23-25(32-39(4,35)36)15-18-28(27)38-29)31(34)24-13-16-26(17-14-24)37-22-11-21-33(19-9-6-2)20-10-7-3;/h13-18,23,32H,5-12,19-22H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWKVCQXJYURSIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C)C(=O)C3=CC=C(C=C3)OCCCN(CCCC)CCCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H45ClN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30161779 | |

| Record name | Dronedarone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30161779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

593.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141625-93-6 | |

| Record name | Dronedarone hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141625936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dronedarone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30161779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-Butyl-3-(4-(3-(dibutylamino)propoxy)benzoyl)benzofuran-5-yl)methanesulfonamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DRONEDARONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FA36DV299Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dronedarone Hydrochloride mechanism of action on cardiac ion channels

An In-depth Technical Guide to the Mechanism of Action of Dronedarone (B1670951) Hydrochloride on Cardiac Ion Channels

Introduction

Dronedarone hydrochloride, a non-iodinated benzofuran (B130515) derivative of amiodarone (B1667116), is an antiarrhythmic agent utilized in the management of paroxysmal or persistent atrial fibrillation (AF) to reduce the risk of hospitalization.[1][2] Its therapeutic efficacy stems from a multifaceted mechanism of action, primarily characterized by its ability to modulate a wide array of cardiac ion channels.[3][4][5] Unlike its predecessor amiodarone, dronedarone was developed to minimize extracardiac side effects, such as thyroid and pulmonary toxicity, by removing the iodine moiety from its structure.[2][6] This guide provides a detailed examination of dronedarone's electrophysiological effects on specific cardiac ion channels, supported by quantitative data, experimental methodologies, and visual representations of its action pathways.

Core Mechanism: A Multi-Channel Blocker

Dronedarone's antiarrhythmic properties are attributed to its function as a multi-channel blocker, exhibiting characteristics of all four Vaughan-Williams classes of antiarrhythmic drugs.[7][8] It modulates potassium, sodium, and calcium channels and possesses antiadrenergic properties.[3][4][7] This broad-spectrum activity allows it to prolong the cardiac action potential duration (APD) and the effective refractory period (ERP), thereby stabilizing the heart's rhythm and suppressing the abnormal electrical activity that underlies arrhythmias.[5][7]

Detailed Effects on Cardiac Ion Channels

Dronedarone's primary mechanism involves the direct inhibition of multiple ion channels responsible for generating the cardiac action potential.

Potassium Channel Blockade (Class III Activity)

The blockade of potassium channels is a cornerstone of dronedarone's Class III antiarrhythmic effect, leading to a delay in cardiac repolarization and prolongation of the APD.[7]

-

Rapid and Slow Delayed Rectifier Potassium Currents (IKr and IKs): Dronedarone inhibits both components of the delayed rectifier potassium current, IK, which is crucial for repolarization.[9][10] It blocks the rapid component (IKr), carried by hERG channels, with moderate potency.[11][12] The blockade of hERG channels is voltage-dependent, occurs in closed, open, and inactivated states, and contributes significantly to its Class III action.[11][12] Its effect on the slow component (IKs), formed by KvLQT1/minK channels, is weaker and observed at higher concentrations.[11][12]

-

Inwardly Rectifying Potassium Current (IK1): Dronedarone inhibits the IK1 current at higher concentrations.[9][13] This current, generated by Kir2.x channels, is vital for stabilizing the resting membrane potential and shaping the late phase of repolarization. The inhibition of Kir2.1 channels by dronedarone is mediated by its binding to the E224 residue within the cytoplasmic pore region.[13]

-

Acetylcholine-Activated Potassium Current (IK(ACh)): Dronedarone is a highly potent inhibitor of the IK(ACh), a key current in the atria that is activated by vagal stimulation.[9][14] Its potency for IK(ACh) is approximately 100 times greater than that of amiodarone.[9][14] This strong inhibition may contribute significantly to its efficacy in treating atrial fibrillation, where vagal tone can be a contributing factor.[14] The block appears to be a direct interaction with the channel or associated G-proteins.[14][15]

-

Two-Pore-Domain Potassium (K2P) Channels: A novel aspect of dronedarone's mechanism is its inhibition of cardiac K2P channels, specifically K2P2.1 (TREK-1) and the atrial-selective K2P3.1 (TASK-1).[16] This action represents a previously unrecognized mechanism that extends its multi-channel blocking profile and may contribute to its antiarrhythmic efficacy in AF.[16]

-

Small Conductance Calcium-Activated Potassium (SK) Channels: Dronedarone inhibits SK channels (IKAS), which play a role in the late repolarization phase of the atrial action potential.[17][18] The inhibitory effect is more pronounced in atrial myocytes from patients with chronic atrial fibrillation compared to those with normal sinus rhythm.[17][18] Dronedarone is more potent than amiodarone in blocking SK channels, suggesting this could be a key mechanism for its therapeutic effect in AF.[17]

Sodium Channel Blockade (Class I Activity)

Dronedarone exhibits a state- and use-dependent blockade of fast inward sodium channels (INa), which is characteristic of Class I antiarrhythmic agents.[7][9] This action slows the upstroke velocity of the action potential (Vmax), reducing cardiac tissue excitability and conduction velocity.[7] The inhibition is more pronounced at more depolarized resting membrane potentials, a property that may contribute to an atrial-selective mode of action, as atrial cells have a less negative resting potential than ventricular cells.[19] Dronedarone also blocks the late sodium current.[9]

Calcium Channel Blockade (Class IV Activity)

Dronedarone blocks L-type calcium channels (ICaL), a Class IV action that reduces the influx of calcium during the plateau phase of the action potential.[4][7] This effect contributes to a reduction in cardiac contractility and further stabilizes the heart's electrical activity.[7] Similar to its effect on sodium channels, the blockade of calcium channels is state-dependent, favoring inhibition in depolarized cells.[19]

Inhibition of Pacemaker "Funny" Current (If)

Dronedarone inhibits the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels that carry the "funny" current (If).[10][19] This current is a key determinant of the heart rate in the sinoatrial node. Inhibition of HCN4 channels by dronedarone likely contributes to the reduction in heart rate observed in patients treated with the drug.[19]

Antiadrenergic Activity (Class II Activity)

Dronedarone functions as a non-competitive antagonist of α- and β-adrenoceptors.[5][9] This Class II activity reduces the influence of the sympathetic nervous system on the heart, leading to a decrease in heart rate and myocardial contractility.[7]

Quantitative Data Summary

The following tables summarize the half-maximal inhibitory concentrations (IC50) of dronedarone on various cardiac ion channels as reported in the literature.

| Potassium Channel | Current | IC50 Value | Experimental Model | Reference(s) |

| hERG | IKr | 9.2 µM | Xenopus laevis oocytes | [11][12] |

| KvLQT1/minK | IKs | 33.2% block at 100 µM | Xenopus laevis oocytes | [11][12] |

| Kir2.1 | IK1 | High concentration block | Native cardiomyocytes | [9][13] |

| KACh | IK(ACh) | ~10 nM | Guinea pig atrial cells | [14] |

| KACh | IK(ACh) | 63 nM | Rabbit sinoatrial node cells | [15][20] |

| K2P3.1 (TASK-1) | IK2P | 5.2 µM | Mammalian cells | [16] |

| K2P2.1 (TREK-1) | IK2P | 6.1 µM | Mammalian cells | [16] |

| SK2 | IKAS | 2.42 µM | Human atrial myocytes (CAF) | [17][18] |

| SK2 | IKAS | 1.7 µM | HEK-293 cells | [17][18] |

| Sodium, Calcium & Other Channels | Current | IC50 Value | Experimental Model | Reference(s) |

| Nav1.5 | INa (fast) | 0.7 µM (at Vhold -80mV) | Guinea pig ventricular myocytes | [19] |

| Cav1.2 | ICaL (L-type) | 0.4 µM (at Vhold -40mV) | Guinea pig ventricular myocytes | [19] |

| Cav1.2 | ICaL (L-type) | ~180 nM | Guinea pig ventricular myocytes | [21] |

| HCN4 | If | 1.0 µM | CHO cells (human HCN4) | [19] |

CAF: Chronic Atrial Fibrillation; CHO: Chinese Hamster Ovary; HEK: Human Embryonic Kidney

Experimental Protocols

The characterization of dronedarone's effects on cardiac ion channels predominantly relies on electrophysiological techniques, particularly voltage-clamp methods.

Key Experimental Method: Patch-Clamp Electrophysiology

Objective: To measure the ionic current flowing through specific channels in the cell membrane of a single cardiomyocyte or a heterologous expression system and to quantify the inhibitory effect of dronedarone.

Methodology:

-

Cell Preparation:

-

Native Cardiomyocytes: Single atrial or ventricular myocytes are enzymatically isolated from cardiac tissue of various species (e.g., human, guinea pig, rabbit).[14][18][19]

-

Heterologous Expression Systems: For studying specific channel subtypes, human genes encoding the channel proteins (e.g., hERG, KCNQ1/KCNE1, SCN5A, HCN4) are expressed in non-cardiac cell lines like Xenopus laevis oocytes, Human Embryonic Kidney (HEK-293) cells, or Chinese Hamster Ovary (CHO) cells.[11][16][17][19]

-

-

Recording Configuration: The whole-cell patch-clamp configuration is most commonly used.[16]

-

A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution mimicking the intracellular ionic composition and pressed against the cell membrane.

-

A gentle suction is applied to rupture the membrane patch, establishing electrical and diffusive access to the cell interior.

-

-

Voltage Clamp:

-

The membrane potential is controlled (clamped) by a sophisticated amplifier.

-

Specific voltage protocols (a series of voltage steps or ramps) are applied to elicit the opening, closing, and inactivation of the target ion channels.

-

The resulting ionic current is measured. For example, to study IKr, a depolarizing pulse is applied to activate and then inactivate the channels, followed by a repolarizing step where a characteristic "tail current" is measured.[11][12]

-

-

Pharmacological Testing:

-

A baseline recording of the target current is established.

-

This compound, dissolved in an appropriate vehicle, is then added to the extracellular solution at various concentrations.

-

The current is recorded again in the presence of the drug to determine the extent of inhibition.

-

-

Data Analysis:

-

The percentage of current block at each concentration is calculated.

-

A dose-response curve is constructed by plotting the percentage of block against the drug concentration.

-

The IC50 value and Hill coefficient are determined by fitting the data to the Hill equation, providing a quantitative measure of the drug's potency.[20][22]

-

Note on State-Dependence: To investigate state-dependent block, the holding potential (the steady membrane potential between voltage pulses) is varied. For instance, comparing the block of INa at a holding potential of -100 mV (where most channels are in a resting state) versus -80 mV (where a fraction of channels are in an inactivated state) can reveal preferential binding to a specific channel state.[19]

Visualizations

Caption: Dronedarone's multi-channel inhibition across the cardiac action potential phases.

Caption: Workflow for quantifying dronedarone's effect on a specific ion channel.

Conclusion

This compound exerts its antiarrhythmic effects through a complex and synergistic mechanism involving the blockade of multiple cardiac ion channels. Its profile as a blocker of key potassium, sodium, and calcium currents, combined with its antiadrenergic properties, underscores its classification as a comprehensive, multi-class agent. The potent inhibition of atrial-specific currents like IK(ACh) and the state-dependent nature of its sodium and calcium channel blockade may contribute to its clinical efficacy in atrial fibrillation while potentially offering a wider safety margin compared to more selective agents. This in-depth understanding of its molecular interactions is critical for optimizing its therapeutic use and for the future development of novel antiarrhythmic drugs.

References

- 1. Dronedarone (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 2. Dronedarone: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dronedarone: an amiodarone analog for the treatment of atrial fibrillation and atrial flutter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dronedarone: Where Does it Fit in the AF Therapeutic Armamentarium? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. A new agent for atrial fibrillation: electrophysiological properties of dronedarone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. [Clinical pharmacology and electrophysiological properties of dronedarone] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Safety and Efficacy of Dronedarone in the Treatment of Atrial Fibrillation/Flutter - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The funny and not-so-funny effects of dronedarone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Acute effects of dronedarone on both components of the cardiac delayed rectifier K+ current, HERG and KvLQT1/minK potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Acute effects of dronedarone on both components of the cardiac delayed rectifier K+ current, HERG and KvLQT1/minK potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Class III antiarrhythmic drug dronedarone inhibits cardiac inwardly rectifying Kir2.1 channels through binding at residue E224 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibitory effects of dronedarone on muscarinic K+ current in guinea pig atrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of dronedarone on acetylcholine-activated current in rabbit SAN cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Novel electrophysiological properties of dronedarone: inhibition of human cardiac two-pore-domain potassium (K2P) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Inhibitory Effects of Dronedarone on Small Conductance Calcium Activated Potassium Channels in Patients with Chronic Atrial Fibrillation: Comparison to Amiodarone - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inhibitory Effects of Dronedarone on Small Conductance Calcium Activated Potassium Channels in Patients with Chronic Atrial Fibrillation: Comparison to Amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effect of dronedarone on Na+, Ca2+ and HCN channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Effects of dronedarone on Acetylcholine-activated current in rabbit SAN cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Dronedarone in the management of atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. KoreaMed Synapse [synapse.koreamed.org]

The Genesis of a Novel Antiarrhythmic: A Technical Guide to the Discovery and Synthesis of Dronedarone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dronedarone (B1670951) Hydrochloride, marketed as Multaq®, represents a significant advancement in the management of atrial fibrillation. Developed by Sanofi-Aventis, it emerged from a targeted effort to create a safer alternative to amiodarone (B1667116), a potent but toxicity-prone antiarrhythmic agent.[1][2][3] This technical guide provides an in-depth exploration of the discovery, synthetic pathways, and mechanism of action of Dronedarone Hydrochloride. It details the experimental protocols for its synthesis, presents key quantitative data in a structured format, and visualizes the complex chemical and biological processes involved.

Discovery and Rationale

The development of Dronedarone was driven by the need to mitigate the adverse effects associated with amiodarone, particularly thyroid and pulmonary toxicity, which are linked to its iodine content and high lipophilicity.[1][4] Researchers at Sanofi-Aventis sought to design a non-iodinated benzofuran (B130515) derivative that retained the multi-channel blocking properties of amiodarone while possessing a more favorable pharmacokinetic and safety profile.[4][5] The key molecular modifications included the removal of the iodine moieties and the introduction of a methanesulfonamide (B31651) group to reduce lipophilicity, leading to a shorter half-life and less tissue accumulation.[1][4] This strategic design resulted in a molecule with a multifaceted mechanism of action, exhibiting properties of all four Vaughan-Williams antiarrhythmic classes.[1][5]

Synthesis of this compound

The synthesis of this compound is a multi-step process that has been approached through various routes. A common and illustrative pathway begins with the synthesis of the key intermediate, 2-butyl-5-nitrobenzofuran. This is followed by a Friedel-Crafts acylation, functional group manipulations, and final salt formation.

Overall Synthesis Workflow

The logical flow of the synthesis is depicted below, starting from the formation of the benzofuran core to the final active pharmaceutical ingredient.

Experimental Protocols

The following protocols are a composite of methodologies described in the scientific and patent literature.

Step 1: Synthesis of 2-Butyl-5-nitrobenzofuran

This key intermediate can be prepared via a multi-step sequence starting from p-nitrophenol.[6]

-

Part A: 2-Chloromethyl-4-nitrophenol: p-Nitrophenol is reacted with paraformaldehyde and concentrated hydrochloric acid.[6]

-

Part B: 2-Hydroxy-5-nitrobenzyl-triphenyl-phosphonium chloride: The product from Part A is reacted with triphenylphosphine in a suitable solvent like chloroform.[6]

-

Part C: 2-Butyl-5-nitrobenzofuran: The phosphonium (B103445) salt from Part B undergoes a condensation and cyclization reaction with n-valeryl chloride in the presence of a base such as triethylamine in a solvent like toluene (B28343).[6]

Step 2: Friedel-Crafts Acylation

-

Procedure: 2-Butyl-5-nitrobenzofuran is acylated with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as tin(IV) chloride (SnCl₄) or aluminum chloride (AlCl₃) in a non-halogenated solvent.[7][8] The reaction mixture is stirred at a controlled temperature until completion. The reaction is then quenched, and the product, 2-butyl-3-(4-methoxybenzoyl)-5-nitrobenzofuran, is isolated.

Step 3: Demethylation

-

Procedure: The methoxy (B1213986) group of 2-butyl-3-(4-methoxybenzoyl)-5-nitrobenzofuran is cleaved to yield the corresponding phenol. This can be achieved using reagents like aluminum chloride.[8]

Step 4: Etherification

-

Procedure: The resulting phenol, 2-butyl-3-(4-hydroxybenzoyl)-5-nitrobenzofuran, is alkylated with 1-chloro-3-dibutylaminopropane in a polar aprotic solvent in the presence of a base like potassium carbonate.[2] This reaction attaches the dibutylaminopropoxy side chain, yielding (2-Butyl-5-nitrobenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone.[9][10]

Step 5: Reduction of the Nitro Group

-

Procedure: The nitro group of the intermediate from Step 4 is reduced to an amino group. A common method is catalytic hydrogenation using a catalyst such as platinum oxide (PtO₂) or palladium on carbon (Pd/C) under a hydrogen atmosphere.[2][8][11] This yields 5-amino-2-butyl-3-(4-(3-(dibutylamino)propoxy)benzoyl)benzofuran.

Step 6: Mesylation

-

Procedure: The amino group of the reduced intermediate is reacted with methanesulfonyl chloride in the presence of a base like triethylamine in a suitable solvent such as toluene at a controlled temperature (e.g., 80-90 °C).[11] This forms the sulfonamide bond, yielding the Dronedarone free base.

Step 7: Salt Formation

-

Procedure: The Dronedarone free base is dissolved in a suitable solvent and treated with hydrochloric acid to form this compound.[6] The final product can be purified by recrystallization from a solvent such as acetone (B3395972) to achieve high purity (>99.7%).[6]

Synthesis Data

| Step | Reaction | Key Reagents | Typical Yield | Purity (HPLC) | Reference |

| 1 | Benzofuran Formation | p-Nitrophenol, n-Valeryl chloride | Moderate to High | >95% | [6] |

| 2 | Friedel-Crafts Acylation | 4-Methoxybenzoyl chloride, SnCl₄/AlCl₃ | Good | >98% | [8] |

| 3 | Demethylation | AlCl₃ | High | >98% | [8] |

| 4 | Etherification | 1-Chloro-3-dibutylaminopropane, K₂CO₃ | Good | >97% | [2] |

| 5 | Nitro Reduction | H₂, PtO₂/Pd-C | High | >97% | [8][11] |

| 6 | Mesylation | Methanesulfonyl chloride, Triethylamine | ~94% | >99.7% | [11] |

| 7 | Salt Formation & Purification | HCl, Acetone | ~82% (recrystallization) | >99.8% | [6] |

Mechanism of Action and Signaling Pathways

Dronedarone's antiarrhythmic effects stem from its ability to block multiple cardiac ion channels, a property that classifies it as a multi-channel blocker.[1][5] It exhibits characteristics of all four Vaughan-Williams classes of antiarrhythmic drugs.

-

Class I action: Blockade of fast sodium channels, which slows the upstroke of the action potential.[5][12]

-

Class II action: Anti-adrenergic properties, reducing the influence of the sympathetic nervous system on the heart.[5][12]

-

Class III action: Blockade of potassium channels (including the rapid and slow components of the delayed rectifier current, IKr and IKs), which prolongs the action potential duration and the effective refractory period.[1][5][12]

-

Class IV action: Blockade of L-type calcium channels, which reduces intracellular calcium influx.[5][12]

These actions collectively stabilize the cardiac membrane and suppress the abnormal electrical activity that underlies atrial fibrillation.

Pharmacological Data

| Parameter | Value | Channel/Receptor | Reference |

| IC₅₀ for HERG (IKr) block | 9.2 µM | Potassium Channel | [13] |

| Reduction in L-type calcium current (at 10 µM) | 76.5% | Calcium Channel | [14] |

| Reduction in rapid delayed rectifier K+ current (at 10 µM) | 97% | Potassium Channel | [14] |

Clinical Efficacy

The clinical development program for Dronedarone included several key trials that established its efficacy and safety profile.

| Trial Name | Comparison | Primary Endpoint | Key Finding | Reference |

| ATHENA | Dronedarone vs. Placebo | Reduction in cardiovascular hospitalization or death | Dronedarone significantly reduced the primary endpoint by 24%.[8] | [5][15] |

| EURIDIS & ADONIS | Dronedarone vs. Placebo | Time to first AF recurrence | Dronedarone significantly prolonged the time to AF recurrence compared to placebo.[5] | [16] |

| DIONYSOS | Dronedarone vs. Amiodarone | Composite of efficacy and safety events | Amiodarone was more effective in preventing AF recurrence, but Dronedarone had a better safety profile. | [5] |

| ANDROMEDA | Dronedarone vs. Placebo | All-cause mortality or hospitalization for worsening heart failure | Trial was stopped early due to increased mortality in the Dronedarone group in patients with severe heart failure. | [17] |

Conclusion

This compound is a rationally designed antiarrhythmic agent that successfully addressed some of the key limitations of its predecessor, amiodarone. Its synthesis, while complex, is well-established and proceeds through key intermediates like 2-butyl-5-nitrobenzofuran. The drug's multi-channel blocking mechanism of action provides a broad spectrum of antiarrhythmic activity, which has been validated in large-scale clinical trials demonstrating its efficacy in reducing hospitalizations for atrial fibrillation. This guide provides a comprehensive technical overview for professionals in the field of drug discovery and development, highlighting the journey from chemical design to clinical application.

References

- 1. researchgate.net [researchgate.net]

- 2. EP2428511A1 - Synthesis of dronedarone and salts thereof - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Safety and Efficacy of Dronedarone in the Treatment of Atrial Fibrillation/Flutter - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN102659726A - Method for synthesis of dronedarone - Google Patents [patents.google.com]

- 7. WO2007140989A2 - Process for the manufacture of 2-butyl-3- (4-methoxybenzoyl) -5-nitrobenzofurane and use thereof in the production of of medicaments - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Buy (2-Butyl-5-nitrobenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone (EVT-345505) | 141645-23-0 [evitachem.com]

- 10. veeprho.com [veeprho.com]

- 11. EP2691382A1 - Process for preparation of dronedarone by mesylation - Google Patents [patents.google.com]

- 12. What is the mechanism of this compound? [synapse.patsnap.com]

- 13. Acute effects of dronedarone on both components of the cardiac delayed rectifier K+ current, HERG and KvLQT1/minK potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Electrophysiological effects of dronedarone (SR 33589), a noniodinated amiodarone derivative in the canine heart: comparison with amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effect of Dronedarone on Cardiovascular Outcomes in High-Risk Patients With Atrial Fibrillation or Atrial Flutter - American College of Cardiology [acc.org]

- 16. researchgate.net [researchgate.net]

- 17. Dronedarone: current evidence and future questions - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Dronedarone: A Multichannel Blocker for Cardiac Arrhythmias

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dronedarone (B1670951) is an antiarrhythmic agent utilized in the management of atrial fibrillation (AF).[1] Structurally, it is a non-iodinated benzofuran (B130515) derivative of amiodarone, a modification intended to reduce the thyroid-related and other organ toxicities associated with the parent compound.[2] Dronedarone's therapeutic efficacy stems from its complex pharmacological profile, characterized by its action as a multichannel blocker.[2][3] It exhibits properties of all four Vaughan Williams classes of antiarrhythmic drugs, impacting a variety of ion channels and adrenergic receptors involved in cardiac electrophysiology.[2] This guide provides a comprehensive overview of the pharmacological profile of dronedarone, with a focus on its multichannel blocking properties, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.

Data Presentation: Quantitative Effects of Dronedarone on Ion Channels and Receptors

The following tables summarize the quantitative data on the inhibitory effects of dronedarone on various cardiac ion channels and its binding affinity for adrenergic receptors. This information provides a comparative look at its potency across different targets.

Table 1: Inhibitory Effects of Dronedarone on Cardiac Ion Channels

| Ion Channel | Current | Test System | IC50 (µM) | Key Findings | Reference(s) |

| Potassium Channels | |||||

| hERG (KCNH2) | IKr (rapid delayed rectifier) | Xenopus laevis oocytes | 9.2 | Voltage-dependent block, not use-dependent. | [4] |

| KvLQT1/minK (KCNQ1/KCNE1) | IKs (slow delayed rectifier) | Xenopus laevis oocytes | >100 (33.2% block at 100 µM) | Weaker block compared to hERG. | [4] |

| K2P2.1 (TREK-1) | IK2P | Xenopus laevis oocytes | 26.7 | Concentration-dependent inhibition. | [5] |

| Chinese Hamster Ovary (CHO) cells | 6.1 | [5] | |||

| K2P3.1 (TASK-1) | IK2P | Xenopus laevis oocytes | 18.7 | Atrial-selective target. | [5] |

| Chinese Hamster Ovary (CHO) cells | 5.2 | [5] | |||

| SK2 (KCNN2) | IKAS (small conductance Ca2+-activated) | Human atrial myocytes from chronic AF patients | 2.42 | More potent inhibition than amiodarone. | [6] |

| HEK-293 cells transfected with SK2 | 1.7 | [6] | |||

| Sodium Channels | |||||

| Nav1.5 | INa (fast inward) | Guinea pig ventricular myocytes | 0.7 ± 0.1 (at Vhold = -80 mV) | State-dependent inhibition, favoring atrial-selective action. | |

| Calcium Channels | |||||

| Cav1.2 | ICa,L (L-type) | Guinea pig ventricular myocytes | 0.4 ± 0.1 (at Vhold = -40 mV) | State-dependent block. | |

| Other Channels | |||||

| HCN4 | If/Ih (funny/hyperpolarization-activated) | CHO cells expressing human HCN4 | 1.0 ± 0.1 | May contribute to heart rate reduction. |

Table 2: Anti-Adrenergic Effects of Dronedarone

| Receptor | Action | Test System | Ki (nM) | Key Findings | Reference(s) |

| α-adrenergic receptors | Antagonist | In vitro studies | Data not available | Exhibits anti-adrenergic properties. | [3] |

| β1-adrenergic receptors | Antagonist | In vitro studies | Data not available | Contributes to Class II antiarrhythmic effects. | [7] |

| β2-adrenergic receptors | Antagonist | In vitro studies | Data not available | [7] |

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the pharmacological data. The following sections outline the typical protocols used to characterize the effects of dronedarone.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for studying the effects of a compound on specific ion channels.

Objective: To measure the inhibitory effect of dronedarone on ion channel currents (e.g., IKr, IKs, INa, ICa,L) and determine the IC50 value.

Cell Preparation:

-

Cell Lines: Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells are commonly used. These cells are stably transfected with the gene encoding the specific ion channel of interest (e.g., hERG for IKr).

-

Primary Cells: Cardiac myocytes are isolated from animal models (e.g., guinea pig, rabbit) or human atrial tissue through enzymatic dissociation.

Solutions:

-

External (Bath) Solution (example for K+ currents): (in mM) 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (example for K+ currents): (in mM) 120 K-gluconate, 20 KCl, 5 Mg-ATP, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with KOH.

Recording Procedure:

-

A glass micropipette with a tip diameter of approximately 1-2 µm is filled with the internal solution and mounted on a micromanipulator.

-

The micropipette is brought into contact with a single cell, and gentle suction is applied to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

-

The membrane patch under the pipette is then ruptured by applying a brief pulse of suction, establishing the whole-cell configuration, which allows for control of the membrane potential and recording of the total current from the entire cell membrane.

-

Voltage-Clamp Protocol: The membrane potential is held at a specific holding potential (e.g., -80 mV). A series of voltage steps (pulses) are applied to elicit the specific ion channel currents. The protocol (duration, voltage, and frequency of pulses) is tailored to the specific channel being studied. For example, to measure IKr (hERG) tail currents, a depolarizing pulse is followed by a repolarizing step.

-

Compound Application: Dronedarone is dissolved in the external solution and perfused into the recording chamber at increasing concentrations. The effect of each concentration on the ion channel current is recorded.

-

Data Analysis: The peak or tail current amplitude is measured before and after the application of dronedarone. The percentage of current inhibition at each concentration is calculated and plotted to generate a dose-response curve, from which the IC50 value is determined.

Two-Microelectrode Voltage-Clamp (TEVC) in Xenopus Oocytes

This technique is often used for initial screening and characterization of drug effects on heterologously expressed ion channels.

Objective: To determine the IC50 of dronedarone on ion channels expressed in Xenopus laevis oocytes.

Procedure:

-

Oocyte Preparation: Oocytes are harvested from Xenopus laevis and injected with cRNA encoding the ion channel of interest. The oocytes are then incubated for several days to allow for channel expression.

-

Recording: The oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage sensing and one for current injection. A voltage-clamp amplifier is used to control the membrane potential and record the resulting currents.

-

Voltage Protocol and Drug Application: Similar to the patch-clamp technique, specific voltage protocols are applied to elicit the desired currents, and dronedarone is perfused at various concentrations.

-

Data Analysis: The current inhibition is measured, and a dose-response curve is generated to determine the IC50 value.

Radioligand Binding Assay for Adrenergic Receptors

This method is used to determine the binding affinity of a compound to a specific receptor.

Objective: To determine the Ki (inhibition constant) of dronedarone for α- and β-adrenergic receptors.

Principle: This is a competitive binding assay where the ability of unlabeled dronedarone to displace a specific radiolabeled ligand from the receptor is measured.

Materials:

-

Receptor Source: Cell membranes prepared from tissues or cell lines expressing the adrenergic receptor subtype of interest.

-

Radioligand: A high-affinity radiolabeled ligand specific for the receptor (e.g., [3H]-prazosin for α1 receptors, [3H]-clonidine for α2 receptors, [125I]-cyanopindolol for β receptors).

-

Non-specific Binding Control: A high concentration of a non-labeled antagonist to determine non-specific binding.

Procedure:

-

Incubation: Receptor membranes are incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled dronedarone.

-

Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The amount of specific binding of the radioligand is plotted against the concentration of dronedarone. A competition curve is generated, and the IC50 value (the concentration of dronedarone that inhibits 50% of the specific radioligand binding) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Mandatory Visualizations

Dronedarone's Multichannel Blockade Signaling Pathway

Caption: Dronedarone's mechanism of action as a multichannel blocker.

Experimental Workflow for IC50 Determination using Whole-Cell Patch-Clamp

Caption: Workflow for determining IC50 of dronedarone on an ion channel.

Logical Relationship of Dronedarone's Effects

Caption: Logical flow from molecular interactions to clinical effects.

Conclusion

Dronedarone's pharmacological profile as a multichannel blocker is complex, involving the modulation of a wide array of cardiac ion channels and adrenergic receptors. This multifaceted mechanism of action contributes to its clinical efficacy in the management of atrial fibrillation by influencing cardiac action potential duration, refractoriness, conduction, and automaticity. The quantitative data and experimental methodologies presented in this guide provide a foundational understanding for researchers and drug development professionals working to further elucidate the electrophysiological effects of dronedarone and to develop novel antiarrhythmic therapies. The visual diagrams offer a clear representation of the intricate signaling pathways and logical relationships that define dronedarone's role as a key therapeutic agent in cardiac arrhythmia.

References

- 1. docs.axolbio.com [docs.axolbio.com]

- 2. Multaq (dronedarone) Reviews & Ratings by Patients â WebMD [reviews.webmd.com]

- 3. Dronedarone in patients with atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acute effects of dronedarone on both components of the cardiac delayed rectifier K+ current, HERG and KvLQT1/minK potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel electrophysiological properties of dronedarone: inhibition of human cardiac two-pore-domain potassium (K2P) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibitory Effects of Dronedarone on Small Conductance Calcium Activated Potassium Channels in Patients with Chronic Atrial Fibrillation: Comparison to Amiodarone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Safety and Efficacy of Dronedarone in the Treatment of Atrial Fibrillation/Flutter - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Ballet of a Modern Antiarrhythmic: An In-depth Technical Guide to the Structure-Activity Relationship of Dronedarone and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Dronedarone (B1670951), a benzofuran (B130515) derivative, stands as a significant evolution in the management of atrial fibrillation. Developed as an analog of the potent antiarrhythmic amiodarone (B1667116), its conception was driven by the need to mitigate the well-documented toxicities of its predecessor. This technical guide delves into the intricate relationship between the chemical structure of Dronedarone and its pharmacological activity, offering a comprehensive overview for researchers and professionals in drug development. By dissecting the impact of specific molecular modifications on its pharmacodynamics and pharmacokinetics, we aim to provide a foundational understanding for the rational design of future antiarrhythmic agents.

From Amiodarone to Dronedarone: A Tale of Two Structures

The genesis of Dronedarone lies in the strategic modification of the amiodarone scaffold. Two key alterations differentiate Dronedarone from amiodarone, profoundly influencing its safety and pharmacokinetic profile.[1]

-

Removal of the Di-iodo Benzoyl Moiety: Amiodarone's structure features two iodine atoms on the benzoyl ring, which are implicated in its significant thyroid and pulmonary toxicities.[2][3] Dronedarone's design strategically omits these iodine atoms, thereby reducing the risk of these adverse effects.[4]

-

Introduction of a Methanesulfonyl Group: To counterbalance the increased lipophilicity that would result from removing the iodine atoms, a methanesulfonyl group was appended to the benzofuran ring.[1] This modification decreases the overall lipophilicity of the molecule, leading to a shorter half-life and reduced tissue accumulation compared to amiodarone.[3]

These intentional structural changes underscore a pivotal principle in drug design: the targeted modification of a lead compound to enhance its therapeutic index.

Quantitative Analysis of Ion Channel Inhibition

Dronedarone, like amiodarone, is a multichannel blocker, exerting its antiarrhythmic effects by modulating the activity of several key cardiac ion channels.[5][6] The following tables summarize the quantitative data on the inhibitory effects of Dronedarone and its primary comparator, amiodarone, on various ion channels.

Table 1: Inhibitory Activity (IC50) on Potassium Channels

| Compound | Ion Channel | IC50 (µM) | Test System |

| Dronedarone | hERG (IKr) | 0.0426 | HEK-293 Cells[7] |

| Amiodarone | hERG (IKr) | 0.8 ± 0.1 | HEK-293 Cells[8] |

| Dronedarone | Small Conductance Ca2+-activated K+ (SK) | 2.42 | Human Atrial Myocytes (from chronic atrial fibrillation patients)[9] |

| Amiodarone | Small Conductance Ca2+-activated K+ (SK) | 8.03 | Human Atrial Myocytes (from chronic atrial fibrillation patients)[9] |

| Dronedarone | Acetylcholine-activated K+ (IK(ACh)) | ~0.01 | Guinea Pig Atrial Cells[10] |

| Amiodarone | Acetylcholine-activated K+ (IK(ACh)) | ~1 | Guinea Pig Atrial Cells[10] |

Table 2: Inhibitory Activity (IC50) on Sodium and Calcium Channels

| Compound | Ion Channel | IC50 (µM) | Test System |

| Dronedarone | Fast Na+ Current (INa) | 0.7 ± 0.1 | Guinea Pig Ventricular Myocytes[11] |

| Amiodarone | Peak Na+ Current (INa,P) | 178.1 ± 17.2 (tonic block) | HEK-293 Cells[8] |

| Dronedarone | L-type Ca2+ Current (ICa,L) | 0.4 ± 0.1 | Guinea Pig Ventricular Myocytes[11] |

| Amiodarone | L-type Ca2+ Current (ICa,L) | 0.27 (Ki) | Rat/Rabbit Myocardial Membranes[8] |

Table 3: Inhibitory Activity (IC50) on Other Channels

| Compound | Ion Channel | IC50 (µM) | Test System |

| Dronedarone | HCN4 Current (If) | 1.0 ± 0.1 | CHO Cells[11] |

Structure-Activity Relationship of Dronedarone Analogs

While comprehensive SAR studies on a wide range of Dronedarone analogs are not extensively available in public literature, key insights can be gleaned from the comparison with amiodarone and its metabolites, as well as a few reported analogs.

The benzofuran ring coupled with a benzoyl moiety appears to be an essential structural entity for the multi-channel blocking activity.[2][12] Modifications at other positions on the molecule are undertaken to refine the pharmacokinetic and safety profiles.

-

N-debutyl Dronedarone: The primary metabolite of Dronedarone, N-debutyl dronedarone, is formed through N-debutylation.[13] This metabolite retains some pharmacological activity, although it is generally less potent than the parent compound.

-

Deuterated Dronedarone (Poyendarone): A deuterated analog of Dronedarone has been synthesized and evaluated.[14] Patch-clamp experiments have shown that the pharmacoelectrophysiology of Dronedarone is largely unaffected by deuteration.[14] This suggests that this modification does not significantly alter its interaction with ion channels.

-

Esterified Homologues of Amiodarone: Studies on esterified homologues of amiodarone, where the butyl chain at the 2-position of the benzofuran ring is replaced with ester-containing side chains, have shown that these modifications can drastically alter the half-life.[12] However, these changes often come at the cost of reduced pharmacological activity.[12] This highlights the critical role of the butyl group in maintaining potent antiarrhythmic effects.

-

Short-acting Analogs (e.g., AT-2001): These analogs were designed to have similar acute effects to amiodarone but with a shorter duration of action.[15]

-

Thyroid Receptor Antagonist (KB-130015): This analog was specifically designed to minimize the thyroid-related side effects of amiodarone.[15]

Experimental Protocols

The quantitative data presented in this guide are primarily derived from whole-cell patch-clamp electrophysiology studies, the gold standard for characterizing the effects of compounds on ion channel function.[8]

Whole-Cell Patch-Clamp Protocol for IC50 Determination

1. Cell Preparation:

-

Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells are commonly used due to their limited endogenous expression of cardiac ion channels.

-

Cells are stably or transiently transfected with the cDNA of the specific human cardiac ion channel of interest (e.g., hERG for IKr, SCN5A for Nav1.5, CACNA1C for Cav1.2).[8][9]

2. Solutions:

-

External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES; adjusted to pH 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 120 KCl, 5.4 CaCl2, 1.8 MgCl2, 10 HEPES, 4 ATP, 0.4 GTP, with 30/10 KOH/EGTA for Ca2+ buffering; adjusted to pH 7.2 with KOH.

3. Electrophysiological Recording:

-

Borosilicate glass micropipettes with a resistance of 2-5 MΩ are filled with the internal solution.

-

A high-resistance "giga-seal" (>1 GΩ) is formed between the pipette tip and the cell membrane.

-

The membrane patch is then ruptured to achieve the whole-cell configuration.

-

Currents are recorded using a patch-clamp amplifier and appropriate data acquisition software.

4. Voltage-Clamp Protocols:

-

Specific voltage protocols are applied to elicit the current of interest. For example, for hERG (IKr), a depolarizing pulse to +20 mV for 1000 ms (B15284909) from a holding potential of -80 mV is used to activate the channels, followed by a repolarizing step to -50 mV to record the characteristic tail current.

-

For Nav1.5 (INa), a depolarizing pulse to -20 mV for 20 ms from a holding potential of -100 mV is typically used.

-

For Cav1.2 (ICa,L), a depolarizing pulse to +10 mV for 200 ms from a holding potential of -40 mV can be applied.

5. Compound Application and Data Analysis:

-

The baseline current is recorded in the external solution.

-

The compound of interest is then perfused at increasing concentrations.

-

The steady-state block at each concentration is measured.

-

The percentage of current inhibition is plotted against the compound concentration, and the IC50 value is determined by fitting the data to the Hill equation.[9]

Signaling Pathways and Experimental Workflows

Beyond direct ion channel blockade, Dronedarone has been shown to modulate intracellular signaling pathways, which may contribute to its overall cardiovascular effects.

Dronedarone's Impact on the NFATc4/ERK/AKT Pathway in Ventricular Hypertrophy

In an animal model of ventricular hypertrophy, Dronedarone treatment has been shown to inhibit the NFATc4/ERK/AKT pathway. This pathway is a known mediator of cardiac hypertrophy.

Caption: Dronedarone inhibits key pro-hypertrophic signaling molecules.

Dronedarone and the SIRT1/FOXO3/PKIA Axis in Myocardial Hypertrophy

Dronedarone has also been demonstrated to attenuate angiotensin II-induced myocardial hypertrophy by regulating the SIRT1/FOXO3/PKIA signaling axis.

Caption: Dronedarone's anti-hypertrophic effect via SIRT1 modulation.

Experimental Workflow for Assessing Signaling Pathway Modulation

The following diagram illustrates a typical workflow for investigating the effects of Dronedarone analogs on intracellular signaling pathways.

Caption: Workflow for signaling pathway analysis of Dronedarone analogs.

Conclusion and Future Directions

The structural modifications that transform amiodarone into Dronedarone exemplify a successful application of medicinal chemistry principles to improve drug safety and pharmacokinetics. The removal of iodine and the addition of a methanesulfonyl group have yielded an antiarrhythmic with a more favorable side-effect profile. The multi-channel blocking activity, a hallmark of its predecessor, is largely retained, albeit with different potencies for specific channels.

Further exploration into the structure-activity relationships of novel Dronedarone analogs holds promise for the development of even more refined antiarrhythmic therapies. Systematic modifications of the benzofuran core, the n-butyl side chain, the linker, and the terminal amine could lead to compounds with enhanced selectivity for specific ion channels or improved modulation of key intracellular signaling pathways. A deeper understanding of the molecular interactions between Dronedarone and its target proteins will be crucial in guiding these future drug discovery efforts. The continued investigation into the intricate dance between chemical structure and biological function will undoubtedly pave the way for the next generation of safer and more effective treatments for cardiac arrhythmias.

References

- 1. docs.axolbio.com [docs.axolbio.com]

- 2. A Review of Structure Activity Relationship of Amiodarone and Its Derivatives [scirp.org]

- 3. Safety and Efficacy of Dronedarone in the Treatment of Atrial Fibrillation/Flutter - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Dronedarone in the Treatment of Atrial Fibrillation/Flutter in the Aftermath of PALLAS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. ovid.com [ovid.com]

- 7. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 8. benchchem.com [benchchem.com]

- 9. Inhibitory Effects of Dronedarone on Small Conductance Calcium Activated Potassium Channels in Patients with Chronic Atrial Fibrillation: Comparison to Amiodarone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of dronedarone on Na+, Ca2+ and HCN channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scirp.org [scirp.org]

- 12. Dronedarone-Induced Cardiac Mitochondrial Dysfunction and Its Mitigation by Epoxyeicosatrienoic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Dronedarone: an amiodarone analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. sophion.com [sophion.com]

In vitro electrophysiological effects of Dronedarone Hydrochloride

An In-Depth Technical Guide on the In Vitro Electrophysiological Effects of Dronedarone (B1670951) Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dronedarone hydrochloride is a multi-channel blocking antiarrhythmic agent used in the management of atrial fibrillation and atrial flutter.[1] Structurally related to amiodarone (B1667116) but lacking the iodine moiety, dronedarone was developed to reduce the risk of certain extracardiac side effects.[1][2] Its antiarrhythmic properties stem from a complex electrophysiological profile, characterized by the modulation of a wide array of cardiac ion channels. This technical guide provides a comprehensive overview of the in vitro electrophysiological effects of dronedarone, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.

Core Electrophysiological Effects on Cardiac Ion Channels

Dronedarone exhibits a broad spectrum of activity, influencing sodium, potassium, and calcium channels, which collectively contributes to its effects on the cardiac action potential.[1][3]

Potassium Channel Blockade (Class III Effect)

A primary mechanism of dronedarone is the blockade of various potassium channels, which leads to a prolongation of the cardiac action potential and refractory period.[1]

Table 1: Inhibitory Effects of Dronedarone on Potassium Channels

| Channel Type | Current | Cell Type | IC50 Value (μM) | Key Findings |

| Small Conductance Ca2+-Activated K+ (SK) | IKAS | Human Atrial Myocytes (from patients with chronic AF) | 2.42[4][5] | Dronedarone is more potent than amiodarone in inhibiting IKAS.[4][5] |

| Small Conductance Ca2+-Activated K+ (SK2) | IKAS | HEK-293 cells | 1.7[4][5] | Dose-dependent inhibition observed.[4][5] |

| Two-Pore-Domain K+ (TREK1) | K2P2.1 | CHO cells | 6.1[6] | Represents a previously unrecognized mechanism of action for dronedarone.[6] |

| Two-Pore-Domain K+ (TASK1) | K2P3.1 | CHO cells | 5.2[6] | Atrial-selective K2P3.1 currents are targeted.[6] |

| Human Ether-à-go-go-Related Gene (hERG) | IKr | Xenopus laevis oocytes | 9.2[2][7] | Blocks channels in closed, open, and inactivated states.[2][7] |

| KvLQT1/minK | IKs | Xenopus laevis oocytes | ~10 (approximate)[8] | Weaker block compared to hERG channels.[2][7] |

| Muscarinic Acetylcholine-Operated K+ | IK(ACh) | Guinea Pig Atrial Cells | >0.01 (slightly above 10 nM)[9] | Approximately 100 times more potent than amiodarone.[9] |

| Inward Rectifier K+ | IK1 | Guinea Pig Ventricular Myocytes | ≥30[8] | Inhibition observed at higher concentrations.[8] |

| Late Sustained K+ | IK (Isus) | Rat Ventricular Myocytes | 0.78 (sham) - 0.85 (post-myocardial infarction)[10] | Significant reduction of this current.[10] |

Sodium Channel Blockade (Class I Effect)

Dronedarone exhibits a state-dependent blockade of fast sodium channels, which is more pronounced at more depolarized resting membrane potentials, suggesting a degree of atrial selectivity.[11][12]

Table 2: Inhibitory Effects of Dronedarone on Sodium Channels

| Channel Type | Current | Cell Type | IC50 Value (μM) | Holding Potential (Vhold) | Key Findings |

| Fast Na+ | INa | Guinea Pig Ventricular Myocytes | 0.7 ± 0.1[11][12] | -80 mV | State-dependent inhibition, favoring an atrial-selective mode of action.[11][12] |

Acute superfusion with dronedarone has been shown to decrease the maximum upstroke slope of the action potential (Vmax), indicative of sodium channel blockade.[13][14]

Calcium Channel Blockade (Class IV Effect)

Dronedarone also inhibits calcium channels, which contributes to its rate-controlling properties.[1]

Table 3: Inhibitory Effects of Dronedarone on Calcium Channels

| Channel Type | Current | Cell Type | IC50 Value (μM) | Holding Potential (Vhold) | Key Findings |

| Fast Ca2+ | ICa | Guinea Pig Ventricular Myocytes | 0.4 ± 0.1[11][12] | -40 mV | State-dependent block.[11][12] |

| L-type Ca2+ | ICa(L) | Guinea Pig Ventricular Myocytes | 0.18 ± 0.018[8] | N/A | Use- and frequency-dependent block.[8] |

| T-type Ca2+ (Cav3.2) | ICa,T | HEK293T cells | 9.20[15] | N/A | Stronger inhibitory effect on Cav3.2 compared to Cav3.1.[15] |

| T-type Ca2+ (Cav3.1) | ICa,T | HEK293T cells | 46.41[15] | N/A | Weaker inhibition compared to Cav3.2.[15] |

Inhibition of Pacemaker Current (If)

Dronedarone has been shown to inhibit the "funny" current (If), which is carried by HCN channels and plays a role in sinoatrial node automaticity.[16]

Table 4: Inhibitory Effects of Dronedarone on HCN Channels

| Channel Type | Current | Cell Type | IC50 Value (μM) | Key Findings |

| HCN4 | If | CHO cells | 1.0 ± 0.1[11][12] | This inhibition may contribute to the reduction in heart rate observed clinically.[11][12] |

Effects on Action Potential and Refractoriness

The multi-channel blocking properties of dronedarone translate into significant effects on the cardiac action potential and refractory period.

Table 5: Effects of Dronedarone on Action Potential Parameters

| Parameter | Tissue/Cell Type | Effect | Concentration | Key Findings |

| Action Potential Duration (APD90) | Rabbit Atrial Muscle (Chronic Treatment) | Increased | 100 mg/kg/d (PO for 4 weeks) | Prolonged APD with chronic administration.[13] |

| Action Potential Duration (APD90) | Rabbit Atrial Muscle (Acute Superfusion) | Decreased | 10 μM | Acute application shortens APD.[13] |

| Effective Refractory Period (ERP) | Rabbit Atrial Muscle (Chronic Treatment) | Increased | 100 mg/kg/d (PO for 4 weeks) | Significantly prolongs ERP.[13] |

| Effective Refractory Period (ERP) | Pig Left Atrial Epicardial Tissue | Increased | 3 μM | Prolongs ERP without affecting MAP duration.[11] |

| Sinoatrial Node Automaticity | Rabbit Sinoatrial Node | Decreased | 100 μM | Reduces spontaneous beating rate.[17] |

Experimental Protocols

The following sections detail the methodologies employed in key studies investigating the in vitro electrophysiological effects of dronedarone.

Patch-Clamp Electrophysiology

-

Objective: To measure the effects of dronedarone on specific ion channel currents.

-

Cell Preparations:

-

Human Atrial Myocytes: Isolated by enzymatic dissociation from right atrial tissue samples.[5]

-

HEK-293 and CHO Cells: Transiently or stably transfected with genes encoding specific ion channel subunits (e.g., SK2, HCN4, K2P channels).[4][6][11]

-

Guinea Pig Ventricular Myocytes: Isolated from guinea pig hearts.[8][11]

-

-

Recording Technique: Whole-cell configuration of the patch-clamp technique.[5][18]

-

General Protocol:

-

Cells are placed in a recording chamber on an inverted microscope and superfused with a control extracellular solution.

-

A glass micropipette filled with an intracellular solution is used to form a high-resistance seal with the cell membrane.

-

The membrane patch under the pipette tip is ruptured to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of whole-cell currents.

-

Specific voltage protocols are applied to elicit and measure the current of interest.

-

Dronedarone is applied at various concentrations via the superfusion solution, and the resulting changes in current are recorded and analyzed.

-

Two-Microelectrode Voltage-Clamp

-

Objective: To study the effects of dronedarone on ion channels expressed in Xenopus laevis oocytes.

-

Cell Preparation: Xenopus laevis oocytes are injected with cRNA encoding the ion channel of interest (e.g., hERG, KvLQT1/minK).[2][7]

-

Recording Technique: Two-microelectrode voltage-clamp.[2][7]

-

General Protocol:

-

The oocyte is placed in a recording chamber.

-

Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and the other to inject current to clamp the voltage at a desired level.

-

Voltage-clamp protocols are applied to study the biophysical properties of the expressed channels in the absence and presence of dronedarone.

-

Microelectrode Technique for Action Potential Recording

-

Objective: To measure the effects of dronedarone on the action potentials of multicellular preparations.

-

Tissue Preparations: Isolated rabbit atrial muscle, sinoatrial node, or canine Purkinje fibers and papillary muscle.[13][17][19]

-

Recording Technique: Standard microelectrode technique.[13][20]

-

General Protocol:

-

The tissue is dissected and placed in an organ bath superfused with oxygenated Tyrode's solution.

-

A sharp glass microelectrode filled with KCl is used to impale a cell within the tissue to record the transmembrane potential.

-

The tissue is stimulated at various frequencies to assess rate-dependent effects.

-

Action potential parameters such as duration (APD), amplitude, and maximum upstroke velocity (Vmax) are measured before and after the application of dronedarone.

-

Visualizations

Signaling Pathway of Dronedarone's Multi-Channel Blockade

Caption: Dronedarone's multi-channel blockade and resulting electrophysiological effects.

Experimental Workflow for In Vitro Electrophysiological Assessment

Caption: General workflow for studying dronedarone's in vitro electrophysiological effects.

Logical Relationship of Dronedarone's Effects

Caption: Logical flow from multi-channel blockade to antiarrhythmic action.

Conclusion

This compound possesses a complex in vitro electrophysiological profile characterized by the inhibition of multiple cardiac ion channels, including those for potassium, sodium, and calcium, as well as the pacemaker current. This multi-faceted mechanism of action leads to a prolongation of the action potential duration and effective refractory period, a decrease in sinoatrial node automaticity, and a state-dependent slowing of conduction. These effects collectively contribute to its efficacy in the management of atrial arrhythmias. The data and methodologies presented in this guide provide a foundational understanding for researchers and drug development professionals working to further elucidate the electrophysiological properties of dronedarone and to develop novel antiarrhythmic therapies.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Acute effects of dronedarone on both components of the cardiac delayed rectifier K+ current, HERG and KvLQT1/minK potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Clinical pharmacology and electrophysiological properties of dronedarone] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitory Effects of Dronedarone on Small Conductance Calcium Activated Potassium Channels in Patients with Chronic Atrial Fibrillation: Comparison to Amiodarone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitory Effects of Dronedarone on Small Conductance Calcium Activated Potassium Channels in Patients with Chronic Atrial Fibrillation: Comparison to Amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel electrophysiological properties of dronedarone: inhibition of human cardiac two-pore-domain potassium (K2P) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Acute effects of dronedarone on both components of the cardiac delayed rectifier K+ current, HERG and KvLQT1/minK potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Electrophysiologic characterization of dronedarone in guinea pig ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibitory effects of dronedarone on muscarinic K+ current in guinea pig atrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cellular and in vivo electrophysiological effects of dronedarone in normal and postmyocardial infarcted rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of dronedarone on Na+, Ca2+ and HCN channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Chronic and acute effects of dronedarone on the action potential of rabbit atrial muscle preparations: comparison with amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ahajournals.org [ahajournals.org]

- 15. biomedres.us [biomedres.us]

- 16. The funny and not-so-funny effects of dronedarone - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Acute in vitro effects of dronedarone, an iodine-free derivative, and amiodarone, on the rabbit sinoatrial node automaticity: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effects of dronedarone on Acetylcholine-activated current in rabbit SAN cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Electrophysiological effects of dronedarone (SR 33589), a noniodinated amiodarone derivative in the canine heart: comparison with amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. In vitro effects of acute amiodarone and dronedarone on epicardial, endocardial, and M cells of the canine ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]

Dronedarone Hydrochloride's effect on atrial and ventricular myocytes

An In-depth Technical Guide to the Effects of Dronedarone (B1670951) Hydrochloride on Atrial and Ventricular Myocytes

Introduction

Dronedarone hydrochloride is a multi-channel blocking antiarrhythmic agent, structurally derived from amiodarone (B1667116) but without the iodine moieties, which mitigates the risk of certain end-organ toxicities.[1] It is classified as a Class III antiarrhythmic, but its mechanism of action encompasses properties of all four Vaughan-Williams classes, including the blockade of multiple cardiac potassium, sodium, and calcium channels, as well as anti-adrenergic effects.[2][3] This guide provides a detailed technical overview of the electrophysiological effects, underlying signaling pathways, and experimental methodologies used to characterize the impact of dronedarone on isolated atrial and ventricular cardiomyocytes.

Electrophysiological Effects on Atrial and Ventricular Myocytes

Dronedarone modifies the electrophysiology of both atrial and ventricular myocytes primarily by blocking a suite of sarcolemmal ion channels. This multi-channel inhibition leads to a prolongation of the action potential duration (APD) and the effective refractory period (ERP), which are key to its antiarrhythmic efficacy.[4][5] However, the potency of its effects can differ between cell types and specific ion channels.

Modulation of Key Ion Currents

Potassium (K+) Channel Blockade (Class III Action): Dronedarone's primary Class III action involves the inhibition of delayed rectifier potassium currents, which are crucial for myocardial repolarization.

-

Rapid Delayed Rectifier Current (IKr): Dronedarone is an antagonist of HERG channels, which conduct the IKr. In heterologous expression systems, it blocks HERG channels with an IC50 of 9.2 µM.[6][7] This block is a principal contributor to APD prolongation.

-

Slow Delayed Rectifier Current (IKs): The drug exhibits a weaker inhibitory effect on KvLQT1/minK currents, which underlie IKs. At a concentration of 100 µM, it blocks approximately 33.2% of the current.[6][7]

-

Atrial-Specific K+ Currents: Dronedarone potently inhibits atrial-specific potassium channels, which contributes to its preferential effects in atrial tissue. This includes the acetylcholine-activated potassium current (IK,ACh) and the small-conductance calcium-activated potassium (SK) channels.[1][8] Inhibition of SK channels is more pronounced in myocytes from patients with chronic atrial fibrillation (AF) compared to those in normal sinus rhythm.[8]

Sodium (Na+) Channel Blockade (Class I Action): Dronedarone demonstrates a use- and state-dependent blockade of fast inward sodium channels (INa), a Class I antiarrhythmic property.[4][9]

-

Peak INa: The block is significantly more potent in depolarized cells, a characteristic that favors an atrial-selective mode of action, as atrial myocytes have a more depolarized resting membrane potential than ventricular myocytes.[5] In human atrial myocytes, 3 µM of dronedarone inhibits 97% of the peak INa.[1][9]

-

Late INa: Like its parent compound amiodarone, dronedarone also inhibits the late sodium current.[1] This action helps to prevent early afterdepolarizations and reduces the transmural dispersion of repolarization.[1][10]

Calcium (Ca2+) Channel Blockade (Class IV Action): The drug blocks L-type calcium channels in a state-dependent manner, showing higher affinity for inactivated channels.[5] This results in a negative inotropic effect and contributes to rate control during atrial fibrillation.[11][12] The IC50 for Ca2+ current block is approximately 0.4 µM when channels are held at a depolarized potential (-40 mV), but the block is significantly weaker at more negative resting potentials.[5]

Effects on Action Potential and Refractoriness

In both atrial and ventricular tissues, dronedarone prolongs the action potential duration (APD) and the effective refractory period (ERP).[4][5] In rabbit ventricular papillary muscle, dronedarone treatment (50 mg/kg) lengthened the APD at 90% repolarization (APD90) by 20% to 49%.[4] A key characteristic of dronedarone is that it exhibits less reverse use-dependency than many other Class III agents, meaning its APD-prolonging effect is better maintained at faster heart rates.[1][4]

Furthermore, dronedarone increases post-repolarization refractoriness (the period after full repolarization where the cell remains unexcitable), which is a beneficial antiarrhythmic property that does not necessarily correlate with QT prolongation.[13] This effect, combined with a rapid phase 3 repolarization, may contribute to its lower proarrhythmic potential compared to drugs like sotalol.[13]

Quantitative Data on Ion Channel Inhibition

The following tables summarize the quantitative effects of dronedarone on various ion channels and electrophysiological parameters in atrial and ventricular myocytes.

Table 1: Effects of Dronedarone on Atrial Myocyte Ion Channels and Properties

| Parameter | Species/Model | Effect | Concentration | Citation |

|---|---|---|---|---|

| Peak Sodium Current (INa) | Human Atrial Myocytes | 97% inhibition | 3 µM | [1][9] |

| SK Current (IKAS) | Human Atrial Myocytes (from AF patients) | IC50 = 2.42 µM | - | [8][14] |

| Effective Refractory Period (ERP) | Pig Atria | Prolonged from 145 ms (B15284909) to 184 ms | 3 µM | [5] |

| Action Potential Duration (APD90) | Human Atrial Myocytes (from AF patients) | Significant prolongation | 0.3 µM (with ranolazine) | [15] |

| SR Ca2+ Leak | Human Atrial Myocytes | 75.6% - 86.5% reduction | 0.3 µM |[15] |

Table 2: Effects of Dronedarone on Ventricular Myocyte and Heterologous System Ion Channels

| Parameter | Species/Model | Effect | Concentration | Citation |

|---|---|---|---|---|

| Rapid K+ Current (IKr) | Xenopus Oocytes (HERG) | IC50 = 9.2 µM | - | [6][7] |

| Slow K+ Current (IKs) | Xenopus Oocytes (KvLQT1/minK) | 33.2% inhibition | 100 µM | [6][7] |

| L-type Calcium Current (ICa,L) | Guinea Pig Ventricular Myocytes | IC50 = 0.4 µM (at Vhold = -40 mV) | - | [5] |

| Fast Sodium Current (INa) | Guinea Pig Ventricular Myocytes | IC50 = 0.7 µM (at Vhold = -80 mV) | - | [5] |

| Action Potential Duration (APD90) | Rabbit Ventricular Muscle | 20% - 49% prolongation | 50 mg/kg (chronic) | [4] |

| Vmax of Action Potential | Rabbit Ventricular Muscle | Significant reduction | 100 mg/kg (chronic) | [4] |

| Post-Repolarization Refractoriness | Rabbit Ventricle | Increased by 12 ms | 50 mg/kg (chronic) |[13] |

Signaling Pathways and Cellular Mechanisms

Beyond direct ion channel blockade, dronedarone influences intracellular signaling pathways related to calcium homeostasis and oxidative stress.

Calcium Homeostasis

Studies using confocal microscopy have shown that dronedarone significantly suppresses diastolic sarcoplasmic reticulum (SR) Ca2+ leak in both atrial and ventricular myocytes.[15] This stabilization of intracellular Ca2+ handling can reduce the likelihood of delayed afterdepolarizations, a known trigger for arrhythmias.

Caption: Dronedarone inhibits SR Ca2+ leak, reducing a key trigger for arrhythmias.

Oxidative Stress Pathways

In a porcine model of rapid atrial pacing (RAP), which induces oxidative stress, dronedarone was shown to prevent microcirculatory abnormalities in the ventricles.[16] This protective effect is linked to the inhibition of oxidative stress signaling. Dronedarone treatment attenuated the RAP-induced increase in the oxidative stress marker F2-isoprostane and reduced the expression of NOX-2, a subunit of NADPH oxidase.[16] Furthermore, in HL-1 cardiomyocytes, dronedarone inhibited the phosphorylation of Protein Kinase C alpha (PKCα) following oxidative stress.[16]

References

- 1. Safety and Efficacy of Dronedarone in the Treatment of Atrial Fibrillation/Flutter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Dronedarone: an amiodarone analog for the treatment of atrial fibrillation and atrial flutter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. Effect of dronedarone on Na+, Ca2+ and HCN channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acute effects of dronedarone on both components of the cardiac delayed rectifier K+ current, HERG and KvLQT1/minK potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Acute effects of dronedarone on both components of the cardiac delayed rectifier K+ current, HERG and KvLQT1/minK potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibitory Effects of Dronedarone on Small Conductance Calcium Activated Potassium Channels in Patients with Chronic Atrial Fibrillation: Comparison to Amiodarone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of amiodarone and dronedarone on voltage-dependent sodium current in human cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Role of Late Sodium Channel Current Block in the Management of Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Influence of Amiodarone and Dronedarone on the Force-Interval Dependence of Rat Myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dronedarone in patients with atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Electrophysiologic profile of dronedarone on the ventricular level: beneficial effect on postrepolarization refractoriness in the presence of rapid phase 3 repolarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. The combined effects of ranolazine and dronedarone on human atrial and ventricular electrophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Dronedarone prevents microcirculatory abnormalities in the left ventricle during atrial tachypacing in pigs - PMC [pmc.ncbi.nlm.nih.gov]

Early-Stage Research on Dronedarone Hydrochloride's Antiarrhythmic Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dronedarone (B1670951) Hydrochloride, a non-iodinated benzofuran (B130515) derivative, was developed as an analogue of amiodarone (B1667116) with the primary goal of offering a similar or improved antiarrhythmic efficacy while mitigating the well-documented organ toxicities associated with its predecessor.[1][2][3] Structurally, the removal of the iodine moiety and the addition of a methane-sulfonyl group were intended to reduce thyroid and pulmonary adverse effects, decrease lipophilicity, and shorten its half-life.[1][3][4] Early-stage research focused on characterizing its electrophysiological profile, elucidating its mechanism of action, and establishing its efficacy and safety in preclinical models and initial clinical trials. This guide provides an in-depth overview of these foundational studies.

Electrophysiological Properties and Mechanism of Action

Dronedarone is classified as a multichannel blocker, exhibiting electrophysiological characteristics of all four Vaughan Williams classes of antiarrhythmic drugs.[5][6] This multifaceted mechanism of action is central to its antiarrhythmic effects.

-